molecular formula C13H16N2O2 B1385892 4-(4,5-Dimethyl-1H-benzimidazol-2-YL)butanoic acid CAS No. 933682-40-7

4-(4,5-Dimethyl-1H-benzimidazol-2-YL)butanoic acid

Cat. No.: B1385892
CAS No.: 933682-40-7
M. Wt: 232.28 g/mol
InChI Key: JZEWEUNDKAZCDI-UHFFFAOYSA-N
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Description

4-(4,5-Dimethyl-1H-benzimidazol-2-YL)butanoic acid is a benzimidazole derivative characterized by a bicyclic aromatic core with methyl substituents at positions 4 and 5 of the benzimidazole ring. The 2-position of the heterocycle is linked to a butanoic acid moiety via a methylene bridge. This structure imparts unique physicochemical properties, including moderate lipophilicity (due to the aromatic benzimidazole core) and polar functionality (from the carboxylic acid group).

Properties

IUPAC Name

4-(4,5-dimethyl-1H-benzimidazol-2-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-8-6-7-10-13(9(8)2)15-11(14-10)4-3-5-12(16)17/h6-7H,3-5H2,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEWEUNDKAZCDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=N2)CCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4,5-Dimethyl-1H-benzimidazol-2-YL)butanoic acid typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

4-(4,5-Dimethyl-1H-benzimidazol-2-YL)butanoic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemical Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation : Using agents like potassium permanganate or hydrogen peroxide.
  • Reduction : With sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions : Particularly at the benzimidazole ring with halogens or alkylating agents.

Chemistry

In chemistry, 4-(4,5-Dimethyl-1H-benzimidazol-2-YL)butanoic acid serves as a crucial building block for synthesizing more complex organic molecules. It is also utilized as a ligand in coordination chemistry, facilitating various metal ion interactions.

Biology

This compound has been studied for its potential biological activities:

  • Antimicrobial Activity : Exhibits effectiveness against various pathogens, with in vitro studies demonstrating significant inhibition of microbial growth. The Minimum Inhibitory Concentration (MIC) is often measured to assess its efficacy.
  • Antiviral Properties : Preliminary studies suggest potential antiviral effects, although further research is needed to elucidate mechanisms.
  • Anticancer Properties : The compound has shown cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer). Its ability to induce apoptosis in cancer cells indicates its potential as an anticancer agent.

Medicine

Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its interaction with specific molecular targets may lead to the development of new drugs aimed at combating infections and cancer.

Industrial Applications

In industry, this compound is utilized as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique properties make it suitable for developing new materials that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of 4-(4,5-Dimethyl-1H-benzimidazol-2-YL)butanoic acid involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or other therapeutic effects depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 4-(4,5-Dimethyl-1H-benzimidazol-2-YL)butanoic acid and its analogs:

Compound Name Substituents Chain Length Molecular Weight Functional Groups Key Properties
This compound 4,5-dimethyl (benzimidazole) Butanoic acid ~232 (calculated*) Benzimidazole, carboxylic acid High aromaticity; methyl groups enhance metabolic stability
3-(4,5-Diphenyl-1H-imidazol-2-yl)propanoic acid
(CAS: N/A)
4,5-diphenyl (imidazole) Propanoic acid 311.34 Imidazole, carboxylic acid Increased lipophilicity due to phenyl groups; potential steric hindrance
4-[benzoyl-[[4,5-dihydro-1H-imidazol-2-yl(1-hydroxybutyl)amino]methyl]amino]butanoic acid
(CAS: 81186-18-7)
Dihydroimidazole, benzoyl, hydroxybutyl Butanoic acid Not reported Imidazoline, benzamide, hydroxyl, carboxylic acid Complex structure may reduce solubility; hydroxyl group introduces polarity

Note: *Molecular weight for the target compound is calculated based on its formula (C₁₃H₁₆N₂O₂).

Detailed Analysis

Benzimidazole vs. Imidazole Core
  • Target Compound : The benzimidazole core (fused benzene and imidazole rings) confers rigidity and extended π-conjugation, favoring interactions with hydrophobic pockets in biological targets. The 4,5-dimethyl substituents likely enhance metabolic stability compared to unsubstituted analogs .
  • The 4,5-diphenyl groups increase molecular weight (311.34 vs. ~232) and lipophilicity, which may limit aqueous solubility but improve membrane permeability .
Chain Length and Functional Groups
  • Butanoic Acid vs. Propanoic Acid: The longer chain in the target compound may improve flexibility and binding to elongated active sites. Conversely, the propanoic acid chain in the diphenyl analog (shorter by one methylene group) could restrict conformational freedom .
  • Hydroxyl and Benzamide Modifications : The CAS 81186-18-7 compound features a hydroxyl group on the butyl chain and a benzamide moiety. These additions introduce hydrogen-bonding capacity but may also increase metabolic susceptibility (e.g., glucuronidation of the hydroxyl group) .
Electronic and Steric Effects
  • The benzoyl group introduces steric bulk, which could hinder access to tight binding pockets .

Research Implications

  • Target Compound : Its balanced lipophilicity and polar functionality make it a promising scaffold for drug discovery, particularly for targets requiring aromatic stacking (e.g., kinase inhibitors).
  • Diphenyl Imidazole Analog : High lipophilicity may suit applications in agrochemistry (e.g., fungicides) but could limit bioavailability in pharmaceuticals .

Biological Activity

Overview

4-(4,5-Dimethyl-1H-benzimidazol-2-YL)butanoic acid is a benzimidazole derivative that has garnered attention in biological research for its potential antimicrobial, antiviral, and anticancer properties. This compound's structure allows it to interact with various biological targets, influencing multiple biochemical pathways.

  • Molecular Formula : C12H14N2O2
  • CAS Number : 105479-05-8

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This interaction can lead to:

  • Inhibition of microbial growth : The compound has shown effectiveness against various pathogens.
  • Induction of apoptosis in cancer cells : It may modulate pathways that lead to programmed cell death.
  • Interference with DNA topoisomerases : Similar compounds have been shown to affect the activity of these enzymes, which are crucial for DNA replication and repair .

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of various bacteria and fungi. The compound's effectiveness is often measured by its Minimum Inhibitory Concentration (MIC).

Anticancer Properties

The compound has been evaluated for its cytotoxic effects against several cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF7 (breast cancer)
  • A431 (skin cancer)

In these studies, this compound demonstrated notable cytotoxicity, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Antileishmanial Activity : In vitro tests against Leishmania tropica and Leishmania infantum showed that certain benzimidazole derivatives had IC50 values in the low micromolar range, indicating potent activity against these pathogens .
  • Cytotoxicity Assays : A study involving multiple cancer cell lines revealed that compounds similar to this compound could inhibit DNA topoisomerase I activity significantly, leading to reduced cell viability in targeted cancer cells .
  • Antiviral Potential : The compound has also been assessed for antiviral properties, with some derivatives showing effective inhibition against viruses in cell culture models .

Data Table: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntibacterialVarious BacteriaVaries
AntifungalVarious FungiVaries
AntileishmanialLeishmania spp.Low µM
CytotoxicityHeLaVaries
CytotoxicityMCF7Varies

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(4,5-dimethyl-1H-benzimidazol-2-YL)butanoic acid and its intermediates?

  • Methodology : The compound can be synthesized via condensation reactions. For example, ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate is hydrolyzed under basic conditions (e.g., NaOH, room temperature) to yield the carboxylic acid derivative . Alternatively, substituted benzaldehydes can react with triazole derivatives in ethanol under reflux with glacial acetic acid as a catalyst, followed by solvent evaporation and purification . Sodium metabisulfite (Na₂S₂O₅) in DMF has also been used to facilitate benzimidazole ring formation from phenylenediamine and formyl benzoate precursors .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Methodology : Characterization typically involves HPLC for purity assessment, NMR (¹H/¹³C) for structural confirmation, and mass spectrometry (MS) for molecular weight verification. Crystallographic refinement using programs like SHELXL can resolve ambiguities in stereochemistry or hydrogen bonding patterns . Impurity profiling may employ LC-MS to identify byproducts, as demonstrated in studies on structurally related pharmaceuticals .

Q. What spectroscopic techniques are critical for analyzing hydrogen bonding interactions in crystalline forms?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) combined with graph set analysis (as per Etter’s formalism) can map hydrogen bond networks. Infrared (IR) spectroscopy and temperature-dependent NMR further probe dynamic hydrogen bonding behavior .

Advanced Research Questions

Q. How do substituents on the benzimidazole ring influence biological activity or physicochemical properties?

  • Methodology : Structure-activity relationship (SAR) studies involve systematic substitution at the 4,5-dimethyl positions. For example, introducing electron-withdrawing groups (e.g., halogens) or hydroxy-phenyl substituents alters solubility and binding affinity. Biological assays (e.g., enzyme inhibition) paired with computational docking (e.g., AutoDock Vina) can quantify these effects . Comparative crystallographic data may reveal correlations between substituent bulk and crystal packing efficiency .

Q. What computational strategies are effective for predicting the compound’s stability in aqueous or enzymatic environments?

  • Methodology : Density functional theory (DFT) calculations assess hydrolysis susceptibility of the butanoic acid moiety. Molecular dynamics (MD) simulations model interactions with biological membranes or proteins, using software like GROMACS. PubChem-derived physicochemical parameters (e.g., logP, pKa) inform bioavailability predictions .

Q. How can SHELX software optimize the refinement of this compound’s crystal structure, particularly for twinned or high-symmetry crystals?

  • Methodology : SHELXL’s twin refinement module (TWIN/BASF commands) handles pseudo-merohedral twinning. High-resolution data (>1.0 Å) benefit from anisotropic displacement parameter (ADP) refinement. For macromolecular complexes, SHELXPRO interfaces with CCP4 suites to merge phasing and refinement workflows .

Q. What experimental approaches are used to study the compound’s pharmacokinetics (ADME) in preclinical models?

  • Methodology : Radiolabeled analogs track absorption/distribution via scintillation counting. In vitro metabolic stability assays use liver microsomes and LC-MS/MS to identify Phase I/II metabolites. Excretion profiles are quantified in urine/feces collections from animal models, with mass balance studies ensuring >90% recovery .

Q. How can impurity profiling be conducted to meet regulatory standards for pharmaceutical derivatives of this compound?

  • Methodology : For analogs like Sitagliptin impurities, orthogonal methods (HPLC-UV, LC-MS) with charged aerosol detection (CAD) quantify trace impurities. Synthetic routes are optimized to minimize tert-butoxycarbonyl (Boc)-protected intermediates, which are common sources of process-related byproducts .

Methodological Considerations for Contradictory Data

  • Synthesis Optimization : While reflux with acetic acid and Na₂S₂O₅-mediated condensation both yield benzimidazoles, the choice depends on substituent sensitivity. Acid-labile groups require milder conditions (e.g., Na₂S₂O₅ in DMF), whereas electron-deficient aldehydes benefit from acetic acid catalysis.
  • Crystallographic Challenges : Discrepancies in hydrogen bond patterns may arise from polymorphism. Redundant crystallization trials (solvent screening, temperature gradients) and Hirshfeld surface analysis resolve such issues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4,5-Dimethyl-1H-benzimidazol-2-YL)butanoic acid
Reactant of Route 2
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4-(4,5-Dimethyl-1H-benzimidazol-2-YL)butanoic acid

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